Picrasin B

Cancer Research Cytotoxicity Screening Natural Product Profiling

Sourcing a validated clastogenic positive control with defined specificity remains a challenge for genomic stability researchers. Picrasin B (Nigakilactone I) directly addresses this gap-a C-20 quassinoid demonstrating potent chromosome-breaking activity in mammalian Don lung cells without confounding general cytotoxicity. • Validated clastogenic inducer in Chinese hamster cell assays; functionally distinct from cytotoxic quassinoids such as brusatol or bruceine D. • Documented antifeedant and insecticidal activity against diamondback moth (Plutella xylostella) for agrochemical SAR programs. • Supplied as ≥98% HPLC powder with full Certificate of Analysis; suitable as a reference standard for Simaroubaceae chemotaxonomic profiling and botanical QC.

Molecular Formula C21H28O6
Molecular Weight 376.4 g/mol
CAS No. 26121-56-2
Cat. No. B029745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePicrasin B
CAS26121-56-2
Molecular FormulaC21H28O6
Molecular Weight376.4 g/mol
Structural Identifiers
SMILESCC1CC(C(=O)C2(C1CC3C4(C2C(=O)C(=C(C4CC(=O)O3)C)OC)C)C)O
InChIInChI=1S/C21H28O6/c1-9-6-13(22)19(25)21(4)11(9)7-14-20(3)12(8-15(23)27-14)10(2)17(26-5)16(24)18(20)21/h9,11-14,18,22H,6-8H2,1-5H3/t9-,11+,12+,13+,14-,18+,20-,21+/m1/s1
InChIKeyGESOKLRVLMVNMO-WCAPFRRUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Picrasin B: Clastogenic & Ecological Selectivity


Picrasin B (Nigakilactone I, Simalikalactone B) is a C-20 type quassinoid, a class of highly oxygenated triterpenoid natural products derived from the oxidative degradation of euphane/tirucallane triterpenes [1]. It is a secondary metabolite isolated from various species within the Simaroubaceae family, including Picrasma quassioides (D. Don) Benn. and Quassia amara L. [2]. Picrasin B has been reported to exhibit several biological activities, most notably a significant clastogenic (chromosome-breaking) activity in mammalian cell cultures, alongside antifeedant and insecticidal properties against agricultural pests [3]. Structurally, it serves as an important aglycon and synthetic intermediate for other quassinoids, including quassin [3].

Picrasin B Sourcing: Why Specificity Matters


The term 'quassinoid' encompasses a diverse family of over 200 known compounds with a shared biosynthetic origin but highly divergent structural features and, consequently, vastly different biological activity spectra [1]. Simple substitution of Picrasin B with another class member, such as the highly cytotoxic brusatol or the potent Nrf2 inhibitor bruceine D, would yield completely different and potentially confounding experimental outcomes. The quantitative evidence below demonstrates that Picrasin B occupies a unique and verifiable niche characterized by its high clastogenic activity, lack of general cytotoxicity, and specific ecological activity, making it functionally non-interchangeable with its more famous anti-cancer or anti-malarial quassinoid relatives.

Quantitative Evidence: Picrasin B vs. Analogs


Cytotoxicity: Non-Cytotoxic vs. Potent Quassinoids

Unlike many quassinoids celebrated for their potent anticancer cytotoxicity, Picrasin B demonstrates a lack of general cytotoxicity, as evidenced in a study evaluating constituents of Soulamea soulameoides. In this study, Picrasin B was obtained but was reported to be 'not active' in the human KB oral carcinoma test system and the mouse P-388 lymphocytic leukemia system, whereas co-occurring compounds like isobruceine A were responsible for the observed activity [1]. This starkly contrasts with the high cytotoxicity of analogs like brusatol (IC50 < 1 µM against 457 cancer cell lines ) and bruceine D (IC50 = 6.06 ± 0.52 µM against H1299 cells [2]).

Cancer Research Cytotoxicity Screening Natural Product Profiling

Antimalarial Activity: Inactive vs. Simalikalactone D

In a study characterizing the antimalarial herbal tea from Quassia amara L., both Picrasin B and Simalikalactone D (SkD) were identified as constituents. The study concluded that the biological activity and cytotoxicity of the remedy could be 'attributed solely to the presence of SkD' [1]. SkD has a reported in vitro IC50 of 10 nM against the chloroquine-resistant FcB1 strain of Plasmodium falciparum . The lack of antimalarial activity reported for Picrasin B in this comparative context highlights its functional divergence, even among quassinoids present in the same plant extract.

Malaria Research Antiplasmodial Assays Therapeutic Index

Clastogenic Activity: Aglycon Effect

Picrasin B exhibits a specific and significant clastogenic (chromosome-breaking) activity that distinguishes it from many other quassinoids. A study on a novel quassinoid glucoside, picrasinoside-A, determined that while the glycoside itself was inactive, 'The aglycon picrasin B showed a significant clastogenic activity in cell cultures of Don lung cells of Chinese hamster' [1]. This activity profile is rare within the quassinoid family, which is more broadly known for cytotoxicity and NF-κB inhibition. Other well-studied quassinoids, such as eurycomanone and bruceine D, are primarily investigated for apoptosis induction rather than direct clastogenic effects.

Genetic Toxicology Clastogenicity Chromosome Aberration

Ecological Bioactivity: Antifeedant & Insecticidal Effects

Picrasin B demonstrates a selective ecological bioactivity profile as an antifeedant and insecticide against the diamondback moth (Plutella xylostella) [1]. This activity is a key differentiator from many in-class compounds that have been optimized for human therapeutic targets. While some quassinoids like quassin show moderate antiplasmodial activity (IC50 = 1.8 µM [2]) and others show potent cytotoxicity, Picrasin B's ecological activity suggests a different molecular target profile relevant to insect physiology. This specific pest-control activity is documented but not universally present across the quassinoid family.

Agricultural Chemistry Insecticide Discovery Antifeedant Activity

Picrasin B: R&D Application Scenarios


Genetic Toxicology & Chromosomal Instability

Utilize Picrasin B as a validated positive control or tool compound to induce and study chromosomal aberrations (clastogenesis) in mammalian cell lines (e.g., Chinese hamster Don lung cells). Given its distinct activity as an aglycon [1], it is uniquely suited for experiments investigating the mechanisms of chromosome breakage, DNA damage response pathways, and the evaluation of chemoprotective agents against clastogenic damage. This application leverages the specific clastogenic activity identified in Section 3, differentiating it from general cytotoxic quassinoids.

Agricultural Chemistry: Diamondback Moth Lead Optimization

Employ Picrasin B as a natural product scaffold for the development of novel, environmentally sustainable insecticides. Its documented antifeedant and insecticidal activity against a major global pest, the diamondback moth (Plutella xylostella) [2], provides a starting point for structure-activity relationship (SAR) studies. Researchers can use Picrasin B to probe unique insect-specific molecular targets and design semi-synthetic analogs with improved potency and field stability, a path distinct from the human therapeutic focus of other quassinoids.

Analytical Standard: Chemotaxonomy & Quality Control

Deploy high-purity Picrasin B as an authentic reference standard (e.g., ≥98% purity ) in HPLC or LC-MS methodologies. It is essential for the chemotaxonomic profiling of plants within the Simaroubaceae family (e.g., Picrasma quassioides, Quassia amara) and for the quality control (QC) of botanical raw materials and traditional medicine formulations. Its presence serves as a key chemical marker to differentiate species and authenticate herbal products [3].

Negative Control for Cytotoxicity Studies

Due to its demonstrated lack of general cytotoxic activity in human carcinoma and murine leukemia models [4], Picrasin B serves as an ideal negative control in experiments designed to validate the specific anti-cancer effects of more potent quassinoids (e.g., brusatol, bruceine D). Its inclusion allows researchers to discriminate between general quassinoid-class effects and the specific, potent mechanisms of action of cytotoxic analogs, thereby strengthening the validity of mechanistic findings.

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